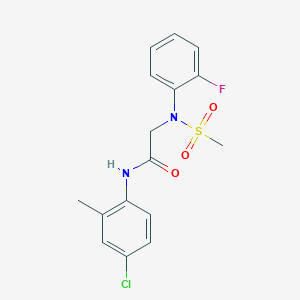
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields. CDPP belongs to the class of pyrazole compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of CDPP involves the inhibition of various enzymes and signaling pathways. CDPP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. CDPP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDPP has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. CDPP has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, CDPP has been shown to modulate the expression of various genes involved in cancer progression and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, CDPP also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, CDPP can exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on CDPP. One area of focus is the development of more stable and selective CDPP analogs with improved therapeutic potential. Another direction is the investigation of CDPP's potential applications in other fields, such as agriculture and environmental science. Additionally, the mechanism of action of CDPP needs further elucidation to fully understand its potential applications in medicine and other fields.
Conclusion:
In conclusion, CDPP is a promising chemical compound that has been extensively studied for its potential applications in medicine and other fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CDPP has shown potential in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
CDPP can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine and acetophenone in ethanol. The synthesized CDPP can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
CDPP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. CDPP has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, CDPP has been investigated for its antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-12-7-13-19(14-18)24-21(17-10-5-2-6-11-17)15-20(23-24)16-8-3-1-4-9-16/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMXQXWFKVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3,5-diphenyl-2-pyrazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-cyclohexylidene-4-(3,4-dichlorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5118499.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)